molecular formula C8H10O2 B8268700 (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one

Cat. No.: B8268700
M. Wt: 138.16 g/mol
InChI Key: GEWKOBVSQGLPLX-RNFRBKRXSA-N
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Description

(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one is a bicyclic lactone featuring a fused isobenzofuranone scaffold with a defined stereochemistry at the 3a and 7a positions. Its structure comprises a six-membered lactone ring fused to a partially hydrogenated isobenzofuran system. This compound is commercially available for research purposes, with pricing tiers reflecting its high purity and specialized applications (e.g., 1g: €1,617.00; 100mg: €528.00) .

Properties

IUPAC Name

(3aS,7aR)-3a,6,7,7a-tetrahydro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWKOBVSQGLPLX-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(COC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](COC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Jones Oxidation of Diol Precursors

A common route involves oxidizing diols to lactones. For example, 3-hydroxy-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1(3H)-one undergoes bromination or chlorination to form bicyclic lactones.

  • Procedure : Treatment of diol precursors with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C yields the lactone via oxidation and cyclization.

  • Yield : ~70–85%.

Acid-Catalyzed Intramolecular Cyclization

Carboxylic acid intermediates cyclize under acidic conditions:

  • Reagents : PPTS (pyridinium p-toluenesulfonate) in benzene under Dean–Stark conditions.

  • Mechanism : Dehydration followed by lactone formation.

Diels-Alder Reaction Strategies

[4+2] Cycloaddition for Bicyclic Framework

The Diels-Alder reaction constructs the bicyclic skeleton:

  • Dienophile : Maleic anhydride reacts with cyclopentadiene derivatives to form tetrahydroisobenzofuran intermediates.

  • Conditions : Thermal (100–150°C) or Lewis acid-catalyzed (e.g., BF₃·Et₂O).

  • Stereoselectivity : endo rule governs product configuration.

Radical Cyclization Approaches

Homoallyl-Homoallyl Radical Rearrangement

Radical-mediated cyclization enables access to strained bicyclic systems:

  • Precursor : (3aR,7aR)-3,3-dimethyl-7a-(2-propynyl)-3a,4,7,7a-tetrahydroisobenzofuranone.

  • Conditions : Bu₃SnH/AIBN in toluene at 80°C.

  • Yield : 60–75% for tricyclic products.

Asymmetric Synthesis and Stereochemical Control

Chiral Auxiliary-Mediated Lactonization

  • Substrate : Enantiomerically pure diols derived from (S)-carvone or (R)-pulegone.

  • Catalyst : (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine for asymmetric reduction.

  • Yield : 63–89% with >90% ee.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic mixtures via ester hydrolysis.

Functional Group Interconversion

Oxidation of Tetrahydrofuran Derivatives

  • Reagents : Dess–Martin periodinane (DMP) oxidizes alcohols to ketones, facilitating lactone formation.

  • Example : Oxidation of 7a-hydroxy intermediates yields the target lactone.

Halogenation-Rearrangement Sequences

  • Bromination : NBS (N-bromosuccinimide) induces ring contraction/expansion.

  • Outcome : Converts fused rings into bicyclic lactones.

Comparative Analysis of Methods

MethodKey Reagents/ConditionsYield (%)StereoselectivityReference
Jones OxidationCrO₃/H₂SO₄, 0°C70–85Moderate
Diels-AlderMaleic anhydride, BF₃·Et₂O65–80High (endo)
Radical CyclizationBu₃SnH, AIBN, 80°C60–75Low
Asymmetric ReductionOxazaborolidine catalyst63–89>90% ee

Challenges and Optimization Strategies

Side Reactions

  • Over-oxidation : Mitigated by low-temperature Jones reagent use.

  • Epimerization : Avoided via non-acidic workup in asymmetric syntheses.

Scalability

  • Continuous Flow Systems : Improve safety in CrO₃-based oxidations.

  • Catalyst Recycling : Immobilized lipases reduce costs in enzymatic resolutions .

Chemical Reactions Analysis

Types of Reactions

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as LiAlH4 or NaBH4.

    Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

  • Building Block : (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations such as oxidation and reduction reactions.
  • Precursor for Derivatives : The compound can be modified to produce derivatives with enhanced properties or new functionalities. For instance, derivatives have shown increased efficacy in biological assays compared to the parent compound.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For example, studies have shown that certain modifications lead to compounds with improved activity against a range of pathogens.
  • Anticancer Potential : Some studies have highlighted the anticancer properties of related compounds. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Medicinal Chemistry

  • Therapeutic Applications : The compound is being investigated for its potential therapeutic applications in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
  • Structure-Activity Relationship Studies : Understanding how structural modifications affect biological activity is crucial in medicinal chemistry. Research has focused on correlating structural features with pharmacological effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.

CompoundMIC (µg/ml)Activity Against
Derivative A10Mycobacterium smegmatis
Derivative B15Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In another investigation, modified versions of the compound were tested for their ability to inhibit cancer cell proliferation. The study found that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Derivative C5MCF-7 (Breast Cancer)
Derivative D8HeLa (Cervical Cancer)

Mechanism of Action

The mechanism of action of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Stereoisomeric Comparisons

The (3aS,7aR) configuration distinguishes this compound from its stereoisomer, (3aS,7aS)-hexahydroisobenzofuran-1(3H)-one. Despite their structural resemblance, the stereochemical divergence at the 7a position significantly influences reactivity and hazard profiles:

Property (3aS,7aR)-Isomer (3aS,7aS)-Isomer
Structural Similarity N/A Matches SIN List substances (e.g., hexahydro-4-methylphthalic anhydride)
Hazard Classification Not explicitly listed Associated with highly reactive compounds (e.g., anhydrides) via SINimilarity
Reactivity Implications Likely lower due to lactone stability Higher reactivity inferred from anhydride analogs (e.g., susceptibility to hydrolysis)

Key Insight : The (3aS,7aS) isomer’s structural alignment with reactive anhydrides underscores the critical role of stereochemistry in modulating chemical behavior. However, the (3aS,7aR) isomer’s hazards remain unconfirmed, necessitating further evaluation .

Functional Group Analogues: Lactones vs. Anhydrides

The target lactone differs from hexahydrophthalic anhydrides (SIN List entries) in functional group composition, impacting reactivity and applications:

Compound Type Example Reactivity Profile Applications
Lactone (3aS,7aR)-Tetrahydroisobenzofuranone Moderate; stable under physiological conditions Potential pharmaceutical intermediates
Anhydride Hexahydro-4-methylphthalic anhydride High; hydrolyzes to dicarboxylic acids Epoxy resins, adhesives

Key Insight : Lactones generally exhibit greater hydrolytic stability compared to anhydrides, making them preferable in drug design. However, anhydrides’ reactivity is advantageous in polymer chemistry .

Substituent Effects: Isobenzofuranone Derivatives

The introduction of substituents drastically alters physicochemical properties. For example:

  • 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (): Substituents: Trichloromethyl and hydroxyl groups. Synthesis: Achieved via sulfuric acid-mediated condensation of 3-hydroxybenzoic acid and chloral hydrate (73% yield) . Impact: Enhanced electrophilicity due to electron-withdrawing Cl groups, contrasting with the hydrogenated, non-halogenated target compound.

Data Tables Summarizing Key Comparisons

Table 1: Stereoisomer Hazard Profiles

Compound SIN List Association Hazard Class
(3aS,7aS)-Hexahydroisobenzofuranone Hexahydro-4-methylphthalic anhydride Highly reactive
(3aS,7aR)-Tetrahydroisobenzofuranone None documented Unclassified

Table 2: Functional Group Reactivity

Group Hydrolytic Stability Typical Use Cases
Lactone High Pharmaceuticals, fragrances
Anhydride Low Polymers, industrial resins

Biological Activity

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one is a compound belonging to the class of tetrahydroisobenzofurans, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, drawing from various studies that highlight its pharmacological potential and mechanisms of action.

  • Molecular Formula : C16H16O
  • Molecular Weight : 240.29 g/mol
  • Structural Characteristics : The compound features a tetrahydrofuran ring fused to an isobenzofuran moiety, which contributes to its unique chemical reactivity and biological properties.

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydroisobenzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the furan ring can enhance the efficacy against various bacterial strains.

CompoundActivityReference
Tetrahydroisobenzofuran Derivative AInhibitory against E. coli
Tetrahydroisobenzofuran Derivative BEffective against S. aureus

2. Insecticidal Properties

Insecticidal activity has been a prominent area of study for tetrahydroisobenzofurans. For example, fraxinellone derivatives demonstrated potent insecticidal effects against Mythimna separata, with mortality rates significantly higher than their precursors.

  • Key Findings :
    • Fraxinellone exhibited a mortality rate of 71.4% against larvae after treatment.
    • Structural modifications increased insecticidal potency, indicating structure-activity relationships (SAR) are crucial in developing effective insecticides .

3. Photochemical Behavior

The photochemical behavior of tetrahydroisobenzofurans has been explored to understand their reactivity under UV light. The di-π-methane rearrangement observed in these compounds suggests potential applications in phototherapy and photodynamic therapy due to their ability to generate reactive species upon light exposure .

The biological activities of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes in microbial organisms or pests, disrupting their metabolic processes.
  • Reactivity with Cellular Targets : The unique structure allows for interactions with cellular components, potentially leading to apoptosis in target cells.

Case Study 1: Insecticidal Activity

A study conducted on various derivatives revealed that the presence of bromine atoms on the furan ring significantly enhanced insecticidal activity compared to non-brominated counterparts. This highlights the importance of chemical modifications in enhancing biological efficacy .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a series of tetrahydroisobenzofuran derivatives were synthesized and tested against multiple bacterial strains. The results indicated that specific substitutions on the furan ring led to increased antibacterial activity, supporting the hypothesis that structural variations can impact biological outcomes .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Key ConditionsReference
Enzymatic Hydrolysis72–85pH 7.0, 30°C, 24h
Acid-Catalyzed Cyclization65H2SO4, THF, 0°C, 12h

Basic Question: How can researchers ensure stereochemical purity during synthesis?

Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. Validate purity via optical rotation measurements .
  • Crystallization : Recrystallize intermediates in hexane/ethyl acetate mixtures to isolate desired diastereomers .
  • Spectroscopic Confirmation : Compare experimental NMR data with literature. For example, the (3aR,7aR) isomer shows distinct proton shifts at δ 2.41 ppm (7a-H) in CDCl3 .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (OSHA respiratory protection guidelines) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Answer:

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at 298K vs. 323K to identify dynamic conformational changes .
  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Cross-Validation : Use complementary techniques like IR (C=O stretch at ~1750 cm1^{-1}) and mass spectrometry (e.g., ESI-MS m/z 211 [M+H]+^+) .

Advanced Question: What strategies optimize enantiomeric excess (ee) in catalytic asymmetric synthesis?

Answer:

  • Enzyme Engineering : Screen mutant libraries of esterases for improved enantioselectivity (e.g., site-directed mutagenesis at active sites) .
  • Solvent Polarity : Increase ee by using low-polarity solvents (e.g., toluene) to stabilize transition states in asymmetric catalysis .
  • Additives : Add chiral crown ethers (e.g., 18-crown-6 derivatives) to enhance catalyst-substrate interactions .

Advanced Question: How do reaction conditions influence byproduct formation?

Answer:

  • Temperature Effects : Elevated temperatures (>40°C) promote epimerization, forming undesired (3aR,7aS) isomers .
  • Catalyst Loading : Excess acid catalysts (e.g., H2SO4) lead to dehydration byproducts; optimize to 5 mol% .
  • Oxygen Sensitivity : Conduct reactions under nitrogen to prevent oxidation of dihydrofuran intermediates .

Q. Table 2: Byproduct Analysis Under Varying Conditions

ConditionByproductMitigation Strategy
High Temp (50°C)(3aR,7aS) isomerMaintain T < 25°C
Excess CatalystDehydrated lactoneLimit H2SO4 to 5 mol%
Ambient OxygenOxidized furan derivativesUse inert atmosphere

Advanced Question: What computational methods aid in predicting reactivity and stereoselectivity?

Answer:

  • Molecular Dynamics (MD) Simulations : Model enzyme-substrate binding to predict enantioselectivity in enzymatic hydrolysis .
  • Docking Studies : Use AutoDock Vina to explore transition-state geometries in asymmetric catalysis .
  • QM/MM Calculations : Combine quantum mechanics and molecular mechanics to analyze reaction pathways for cyclization steps .

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